molecular formula C19H17N5O7S3 B124693 Ceftiofur CAS No. 80370-57-6

Ceftiofur

Cat. No.: B124693
CAS No.: 80370-57-6
M. Wt: 523.6 g/mol
InChI Key: ZBHXIWJRIFEVQY-MLGOLLRUSA-N
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Description

Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987. It is primarily used in veterinary medicine and is marketed under various trade names such as Excenel, Naxcel, and Excede. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria and is resistant to the antibiotic resistance enzyme beta-lactamase .

Mechanism of Action

Target of Action

Ceftiofur, a third-generation cephalosporin antibiotic, primarily targets specific enzymes known as penicillin-binding proteins (PBPs) . These proteins play a critical role in the biosynthesis of peptidoglycan , an essential component of the bacterial cell wall .

Mode of Action

This compound binds to and inactivates PBPs, which are involved in the final stages of bacterial cell wall assembly and remodeling during growth and division . The inactivation of PBPs interferes with the cross-linking of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the PBPs, this compound disrupts the cross-linking of peptidoglycan chains, a crucial step in cell wall biosynthesis . This disruption weakens the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various animals. For instance, in pigs, it was found that after intramuscular administration, the drug concentration above 0.15 μg/mL lasted for 120 hours . The elimination half-life (T 1/2ke), mean residence time (MRT), and bioavailability were increased by 1.73, 1.62, and 2.16 times compared to Excenel . These properties suggest that this compound has good systemic exposure and bioavailability.

Result of Action

The primary result of this compound’s action is the death of the bacterial cells. By inhibiting the PBPs and disrupting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to lyse and die . This results in the effective treatment of bacterial infections.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH and temperature are key environmental factors affecting antibiotic removal during composting . Additionally, the administration of this compound can induce temporary changes in the microbiome due to colonization by environmental taxa . Therefore, the environment plays a significant role in the action and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Ceftiofur plays a significant role in biochemical reactions. It is resistant to the antibiotic resistance enzyme beta-lactamase, and has activity against both Gram-positive and Gram-negative bacteria . E. coli strains resistant to this compound have been reported . The metabolite desfurolythis compound also has antibiotic activity .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to modulate both humoral and cell-mediated post-vaccinal immune responses . In another study, it was found that a subset of cows treated with this compound shed higher levels of this compound-resistant bacteria for up to 2 weeks post-treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as a beta-lactam antibiotic. It binds to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall. These proteins play an essential role in the final stages of assembling the cell wall and reshaping it during division and growth. Inhibiting the function of PBPs prevents the cross-linkage of peptidoglycan chains, which are crucial for bacterial cell wall rigidity and strength .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, a study found that antibiotic-treated cattle had an increased abundance of specific taxa and genes encoding extended-spectrum β-lactamases (ESBLs) production that persisted for 9 weeks . Another study found that a subset of cows treated with this compound shed higher levels of this compound-resistant bacteria for up to 2 weeks post-treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that after one dose of 2.5 mg/kg this compound, plasma concentrations remained above the MIC 50 threshold (0.5 μg/mL) for almost 1.5 days in both male and female dogs .

Transport and Distribution

This compound is widely distributed into the extravascular tissues

Subcellular Localization

As an antibiotic, this compound is expected to localize primarily in the periplasmic space of bacteria where it can bind to penicillin-binding proteins and exert its antibacterial effects .

Chemical Reactions Analysis

Types of Reactions

Ceftiofur undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.

    Solvents: Water-miscible solvents like methanol and ethanol are often used in these reactions.

Major Products

The major product formed from the oxidation of this compound is desfuroylthis compound, which retains antibiotic activity .

Scientific Research Applications

Ceftiofur has a wide range of scientific research applications:

Properties

CAS No.

80370-57-6

Molecular Formula

C19H17N5O7S3

Molecular Weight

523.6 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/t12-,16-/m1/s1

InChI Key

ZBHXIWJRIFEVQY-MLGOLLRUSA-N

Isomeric SMILES

CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O

80370-57-6

Related CAS

104010-37-9 (hydrochloride salt)

solubility

In water, 23 mg/L at 25 °C (est)

Synonyms

[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[(2-furanylcarb

vapor_pressure

5.9X10-20 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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